Fluoroethanethial
Description
Fluoroethanethial (hypothetical structure: CH₂FCH₂SH) is a fluorinated aliphatic thiol compound characterized by a fluorine atom and a thiol (-SH) group on an ethane backbone.
Properties
CAS No. |
202069-30-5 |
|---|---|
Molecular Formula |
C2H3FS |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
2-fluoroethanethial |
InChI |
InChI=1S/C2H3FS/c3-1-2-4/h2H,1H2 |
InChI Key |
XJIHXDMRYXTMLG-UHFFFAOYSA-N |
Canonical SMILES |
C(C=S)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Thiirane (Ethylene Sulfide)
One of the most studied methods involves the reaction of fluorine gas (F₂) with thiirane (C₂H₄S), a three-membered sulfur-containing ring, to yield this compound derivatives.
- Reaction Conditions: The reaction is conducted in a flow reactor under low pressure (around 2 Torr helium atmosphere) and a temperature range of 220 to 800 K.
- Mechanism: The reaction proceeds via the addition of F₂ to the sulfur atom of thiirane, followed by elimination of hydrogen fluoride (HF), resulting in the formation of this compound (C₂H₃SF) and HF as primary products.
Kinetics: The rate constant $$k_1$$ for the reaction follows the Arrhenius expression:
$$
k_1 = (5.79 \pm 0.17) \times 10^{-12} \exp\left(-\frac{16 \pm 10}{T}\right) \text{ cm}^3\text{molecule}^{-1}\text{s}^{-1}
$$Product Yield: The yield of HF is approximately 100%, indicating a stoichiometric conversion of F₂ and thiirane to HF and this compound, with negligible side reactions under optimized conditions.
Experimental Setup: Mass spectrometry is used to monitor reactants and products, confirming the formation of this compound and HF.
| Parameter | Value/Range | Notes |
|---|---|---|
| Pressure | 2 Torr (He atmosphere) | Low pressure to control reaction |
| Temperature | 220–800 K | Reaction kinetics studied over range |
| Rate constant $$k_1$$ | $$5.79 \times 10^{-12} \exp(-16/T)$$ cm³/molecule/s | Pseudo-first-order conditions |
| HF Yield | ~100% | Indicates main reaction pathway |
| Reaction time | 0.015–0.020 s | Short reaction time in flow reactor |
This method is supported by both experimental and theoretical studies, confirming the exothermic nature of the reaction and the predominance of this compound as the product.
Hydrofluorination of Vinyl Chloride Derivatives
Another industrially relevant method involves the hydrofluorination of vinyl chloride or related compounds to produce fluorinated ethanes, which can be further transformed into this compound.
Process Description: Vinyl chloride (VC) reacts with hydrogen fluoride (HF) in the presence of catalysts such as vanadium or chromium chlorides/fluorides under controlled temperature (60–120 °C) and pressure (2–30 bar) to yield 1-chloro-1-fluoroethane and 1,1-difluoroethane.
Catalysts: Preferred catalysts include chlorides, fluorides, and chlorofluorides of vanadium, chromium, tin, molybdenum, and tungsten, depending on the desired product.
Reaction Setup: The reaction is performed in stainless steel autoclaves with stirring and temperature control, often with organic solvents to reduce side products.
Relevance to this compound: These fluorinated ethanes can serve as intermediates for further sulfurization or thiolation reactions to produce this compound.
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | 60–120 °C | Optimal range 80–110 °C |
| Pressure | 2–30 bar | Optimal range 5–20 bar |
| Catalyst loading | 0.001–2 mol/kg reaction mix | Vanadium/chromium preferred for chloro-fluoroethane |
| Reaction time | 0.1–5 hours (residence time) | Continuous or batch operation |
| Solvent | Polar inert solvents (e.g., N-methylpyrrolidone) | Reduces side products |
Outcome: High selectivity and yield of fluorinated ethanes with controlled ratios of chloro- and difluoro-substituted products.
Further Steps: These products can be converted to this compound by sulfur insertion or fluorination of sulfur-containing precursors.
Comparative Summary of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Fluorination of Thiirane | F₂ + C₂H₄S (thiirane) | 220–800 K, 2 Torr He, flow reactor | Direct formation of this compound, high yield | Requires handling of F₂ gas, specialized equipment |
| Halogen Exchange (Swarts) | C₂H₅Cl + Hg₂F₂ | Heating (Δ) | Established method for fluoroalkanes | Toxic reagents, indirect route |
| Hydrofluorination of Vinyl Chloride | Vinyl chloride + HF + catalyst | 60–120 °C, 2–30 bar, autoclave | Industrially scalable, high selectivity | Requires catalyst optimization, further steps needed |
Research Findings and Notes
The reaction of fluorine with thiirane is highly exothermic with reaction enthalpies ranging from −410 to −510 kJ/mol, favoring spontaneous formation of this compound derivatives.
Kinetic studies confirm a one-to-one stoichiometry between F₂ consumption and HF formation, indicating a clean reaction pathway with minimal side products under controlled conditions.
The presence of catalysts in hydrofluorination reactions significantly influences product distribution, enabling selective synthesis of fluorinated ethanes that can be precursors to this compound.
Safety and handling considerations are critical due to the reactivity of fluorine gas and toxicity of mercuric fluoride and hydrogen fluoride.
Chemical Reactions Analysis
Types of Reactions
Fluoroethanethial undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form fluoroethanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield fluoroethanol, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide (OH-), amine (NH2-)
Major Products
Oxidation: Fluoroethanoic acid
Reduction: Fluoroethanol
Substitution: Various substituted ethanethial derivatives
Scientific Research Applications
Fluoroethanethial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and stability.
Medicine: Explored for its potential use in pharmaceuticals. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making this compound a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of fluoroethanethial involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Fluoroethanethial with key analogues:
*Note: this compound data is extrapolated from analogues.
Key Observations :
- Fluorine Substitution : The electronegative fluorine in this compound increases polarity compared to ethanethiol, likely lowering its pKa (making the thiol more acidic) .
- Boiling Point : this compound is expected to have a higher boiling point than ethanethiol due to stronger dipole-dipole interactions from fluorine .
- Aromatic vs. Aliphatic Thiols : (2-Fluorophenyl)methanethiol exhibits lower pKa (~6.5–7.5) due to aromatic stabilization of the thiolate anion, contrasting with this compound’s aliphatic structure .
Reactivity and Chemical Behavior
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
